

# 1-Bromo-1-propylcyclohexane CAS number and spectral data

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## Compound of Interest

Compound Name: 1-Bromo-1-propylcyclohexane

Cat. No.: B12915240

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An In-depth Technical Guide to **1-Bromo-1-propylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-Bromo-1-propylcyclohexane**, a halogenated hydrocarbon of interest in organic synthesis and drug discovery. This document details its chemical identity, including its CAS number, and presents predicted spectral data for its characterization. Furthermore, a detailed experimental protocol for its synthesis from the corresponding tertiary alcohol is provided, along with a logical workflow for its analysis.

## Chemical Identity

- Chemical Name: **1-Bromo-1-propylcyclohexane**
- Molecular Formula: C<sub>9</sub>H<sub>17</sub>Br
- Molecular Weight: 205.14 g/mol
- CAS Number: 63399-53-1[1][2]

## Predicted Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted spectral data for **1-Bromo-1-propylcyclohexane**. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.80 - 1.95	m	2H	Cyclohexane CH <sub>2</sub> (axial, adjacent to C-Br)
~1.60 - 1.75	m	2H	Cyclohexane CH <sub>2</sub> (equatorial, adjacent to C-Br)
~1.40 - 1.55	m	6H	Remaining Cyclohexane CH <sub>2</sub>
~1.90 - 2.05	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.25 - 1.40	sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.95	t	3H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Predicted in CDCl<sub>3</sub> at 300 MHz.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift (ppm)	Assignment
~70 - 75	C-Br (quaternary)
~40 - 45	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~35 - 40	Cyclohexane C (adjacent to C-Br)
~25 - 30	Cyclohexane C
~22 - 26	Cyclohexane C
~18 - 22	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13 - 15	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Predicted in CDCl<sub>3</sub> at 75 MHz.

**Table 3: Predicted IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H stretching (alkane)
1470 - 1440	Medium	C-H bending (CH <sub>2</sub> )
650 - 550	Medium-Strong	C-Br stretching

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
205/207	Moderate	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
125	High	[M - Br] <sup>+</sup>
83	Moderate	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The synthesis of **1-Bromo-1-propylcyclohexane**, a tertiary alkyl bromide, can be achieved by the reaction of 1-propylcyclohexan-1-ol with hydrobromic acid. This reaction proceeds via an  $S_N1$  mechanism.

## Synthesis of 1-Bromo-1-propylcyclohexane

Materials:

- 1-propylcyclohexan-1-ol
- Concentrated Hydrobromic Acid (48% aqueous solution)
- Anhydrous Calcium Chloride ( $\text{CaCl}_2$ )
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

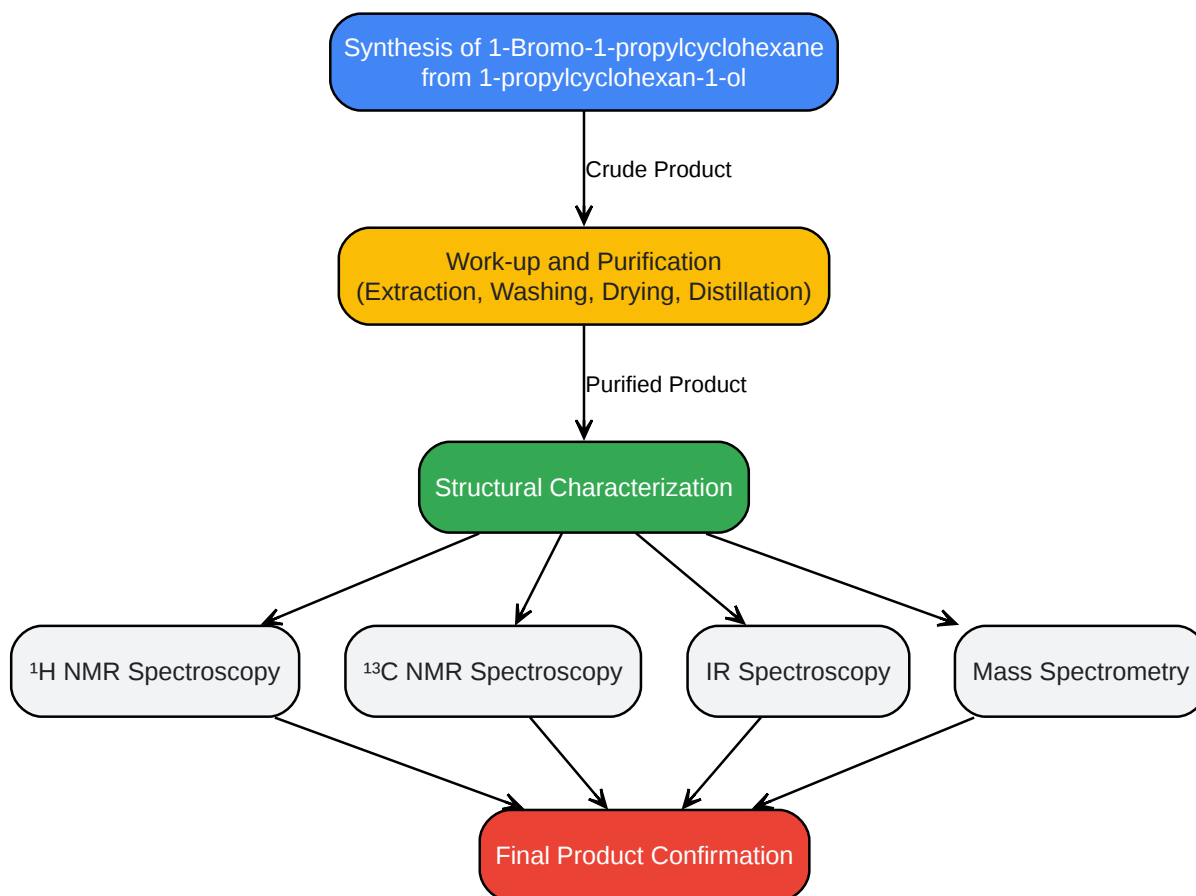
Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-propylcyclohexan-1-ol.
- Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Separate the lower aqueous layer from the organic layer.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1-Bromo-1-propylcyclohexane**.

## Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **1-Bromo-1-propylcyclohexane**.



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Caption: Workflow for Synthesis and Analysis.

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## References

- 1. 63399-53-1|1-Bromo-1-propylcyclohexane|BLD Pharm [bldpharm.com]
- 2. 1-Bromo-1-propylcyclohexane | C<sub>9</sub>H<sub>17</sub>Br | CID 23364805 - PubChem [pubchem.ncbi.nlm.nih.gov]
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